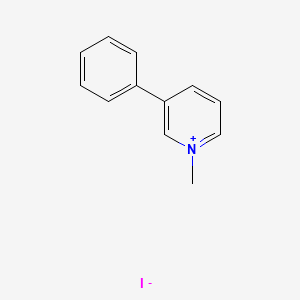
1-Methyl-3-phenylpyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-phenylpyridinium iodide is a chemical compound with the molecular formula C12H12IN. It is a pyridinium salt, characterized by the presence of a methyl group at the nitrogen atom and a phenyl group at the third position of the pyridine ring. This compound is known for its unique properties and applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-Methyl-3-phenylpyridinium iodide typically involves the reaction of 3-phenylpyridine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions for 24 hours . The product is then purified through recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1-Methyl-3-phenylpyridinium iodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: It can be reduced using appropriate reducing agents to yield different reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions vary based on the specific conditions and reagents employed.
Aplicaciones Científicas De Investigación
1-Methyl-3-phenylpyridinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of materials with specific properties, such as nonlinear optical materials
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-phenylpyridinium iodide involves its interaction with molecular targets and pathways within cells. It is known to interfere with oxidative phosphorylation in mitochondria by inhibiting complex I, leading to the depletion of ATP and eventual cell death . This mechanism is particularly relevant in the context of its neurotoxic effects, which have been studied extensively in relation to Parkinson’s disease.
Comparación Con Compuestos Similares
1-Methyl-3-phenylpyridinium iodide can be compared with other similar compounds, such as:
1-Ethyl-3-methylpyridinium iodide: Similar in structure but with an ethyl group instead of a methyl group.
1-Methyl-4-phenylpyridinium iodide: Differing by the position of the phenyl group on the pyridine ring
These compounds share some chemical properties but differ in their specific applications and effects, highlighting the uniqueness of this compound in various research contexts.
Propiedades
Número CAS |
60684-91-5 |
|---|---|
Fórmula molecular |
C12H12IN |
Peso molecular |
297.13 g/mol |
Nombre IUPAC |
1-methyl-3-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C12H12N.HI/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11;/h2-10H,1H3;1H/q+1;/p-1 |
Clave InChI |
ADDNGPBYPGPFDX-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC(=C1)C2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


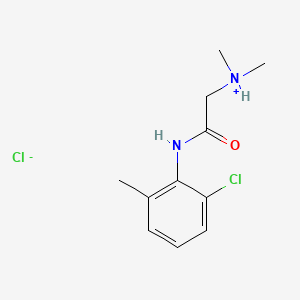
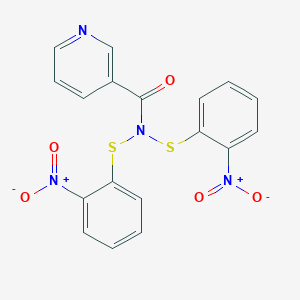
![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)
![Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B13753389.png)
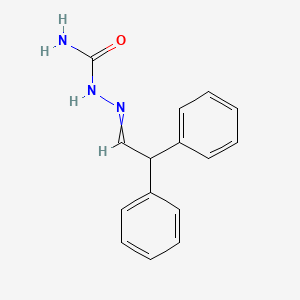

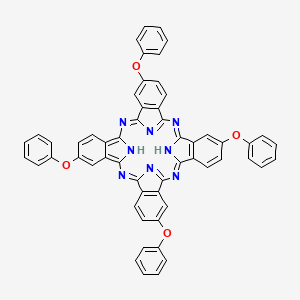
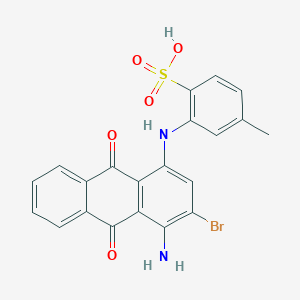
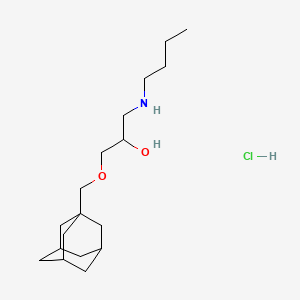
![4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid](/img/structure/B13753414.png)


![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride](/img/structure/B13753439.png)

